4-Boc-thiomorpholine-3-carboxylic acid amide 4-Boc-thiomorpholine-3-carboxylic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16468509
InChI: InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
SMILES:
Molecular Formula: C10H18N2O3S
Molecular Weight: 246.33 g/mol

4-Boc-thiomorpholine-3-carboxylic acid amide

CAS No.:

Cat. No.: VC16468509

Molecular Formula: C10H18N2O3S

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

4-Boc-thiomorpholine-3-carboxylic acid amide -

Specification

Molecular Formula C10H18N2O3S
Molecular Weight 246.33 g/mol
IUPAC Name tert-butyl 3-carbamoylthiomorpholine-4-carboxylate
Standard InChI InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Standard InChI Key GRCIRSQNWGAMOC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCSCC1C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Boc-thiomorpholine-3-carboxylic acid amide belongs to the thiomorpholine class of heterocyclic compounds, distinguished by a six-membered ring containing one sulfur and one nitrogen atom. The Boc (tert-butoxycarbonyl) group at the 4-position acts as a protective moiety for the amine functionality, while the carboxamide group at the 3-position enhances its suitability for peptide coupling reactions . Key molecular parameters include:

PropertyValue
CAS Number1263377-99-6
Molecular FormulaC₁₀H₁₈N₂O₃S
Molecular Weight246.33 g/mol
Purity≥97% (HPLC)
SolubilitySoluble in DMSO, MeCN

The Boc group’s steric bulk and electron-withdrawing nature stabilize the compound against premature degradation during synthetic workflows, a feature critical for its role in multi-step organic syntheses .

Stereochemical Considerations

While the compound’s racemic form is commercially available, enantiomerically pure variants (e.g., R-4-Boc-thiomorpholine-3-carboxylic acid derivatives) are employed in asymmetric synthesis to produce chiral drug candidates . The sulfur atom’s position in the thiomorpholine ring influences conformational flexibility, which can affect binding affinity in target biological systems .

Synthesis and Industrial Production

Direct Amidation Strategies

The amide bond in 4-Boc-thiomorpholine-3-carboxylic acid amide is typically formed via direct coupling of thiomorpholine-3-carboxylic acid with an amine under activating conditions. Recent advances in boron-mediated amidation, as demonstrated by Lanigan et al., offer a scalable and racemization-free route to such compounds . For instance, using B(OCH₂CF₃)₃ as a catalyst enables the reaction of carboxylic acids with amines in acetonitrile at elevated temperatures, yielding amides with >90% purity after resin-based purification :

Thiomorpholine-3-carboxylic acid+AmineB(OCH2CF3)34-Boc-thiomorpholine-3-carboxylic acid amide\text{Thiomorpholine-3-carboxylic acid} + \text{Amine} \xrightarrow{\text{B(OCH}_2\text{CF}_3\text{)}_3} \text{4-Boc-thiomorpholine-3-carboxylic acid amide}

This method avoids aqueous workup, preserving acid- and base-sensitive functional groups—a critical advantage for API intermediates .

Boc Protection-Deprotection Dynamics

Introducing the Boc group involves treating thiomorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP. The Boc group’s orthogonal stability allows selective deprotection under acidic conditions (e.g., TFA) without affecting the amide bond . Industrial-scale production by suppliers like MolCore BioPharmatech emphasizes ISO-certified protocols to ensure batch-to-batch consistency .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

4-Boc-thiomorpholine-3-carboxylic acid amide is a cornerstone in synthesizing neurology-targeted therapeutics. Its thiomorpholine core mimics endogenous sulfur-containing biomolecules, enabling interactions with neurological receptors and enzymes . For example, it serves as a precursor to kinase inhibitors and GABA analogs under investigation for epilepsy and neurodegenerative diseases .

Peptide Synthesis and Bioconjugation

The compound’s carboxamide group facilitates solid-phase peptide synthesis (SPPS), where it acts as a backbone or side-chain modifier. Its Boc protection strategy allows sequential coupling in Fmoc-/Boc-based methodologies, minimizing side reactions . In bioconjugation, it links payloads to antibodies in antibody-drug conjugates (ADCs), leveraging its stability in physiological conditions .

Material Science Innovations

Beyond pharmaceuticals, the compound’s sulfur atom contributes to polymer cross-linking in adhesives and coatings. Its incorporation into polyurethanes enhances thermal stability and mechanical strength, as demonstrated in recent patents .

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing studies explore the compound’s utility in targeted cancer therapies, particularly as a warhead in proteolysis-targeting chimeras (PROTACs). Its ability to engage E3 ubiquitin ligases could revolutionize protein degradation strategies .

Green Chemistry Initiatives

Efforts to replace traditional amidation catalysts (e.g., HATU) with boron-based reagents like B(OCH₂CF₃)₃ aim to reduce waste and improve atom economy. Scaling these methods could lower production costs by 30–40% .

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